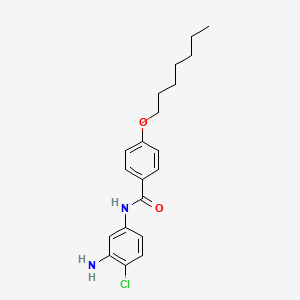

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Descripción

Nomenclature and Identification

IUPAC Naming and Alternatives

The systematic IUPAC name for this compound is N-(3-amino-4-chlorophenyl)-4-(heptyloxy)benzamide , which precisely describes its molecular architecture. The name reflects the benzamide core substituted with a heptyloxy group at the para position and a 3-amino-4-chlorophenyl moiety at the nitrogen atom. Alternative names include 4-(heptyloxy)-N-(3-amino-4-chlorophenyl)benzamide and 3-chloro-4-aminophenyl heptyloxybenzamide , though these are less commonly used in formal literature.

CAS Registry Information (1020055-58-6)

The compound is uniquely identified by the CAS Registry Number 1020055-58-6 , which serves as a global identifier for chemical substances. This registry entry links to critical data such as synthetic protocols, safety profiles, and commercial availability across databases.

Related Database Identifiers (MDL No.: MFCD09997358)

The MDL Number MFCD09997358 is a proprietary identifier used in chemical databases to catalog structural and property data. This identifier facilitates cross-referencing with spectral libraries, reactivity databases, and supplier catalogs, ensuring consistency in industrial and academic research.

Molecular Composition

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-heptoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-16-9-12-18(21)19(22)14-16/h7-12,14H,2-6,13,22H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMPOGJSYOTMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-(Heptyloxy)benzoic Acid Derivative

- Starting Material: 4-Hydroxybenzoic acid is alkylated with 1-bromoheptane or heptyl bromide under basic conditions to yield 4-(heptyloxy)benzoic acid.

- Activation: The carboxylic acid group is converted into a reactive intermediate such as an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester (e.g., using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)) for amide bond formation.

Preparation of 3-Amino-4-chloroaniline Intermediate

- Nitro Precursor: Begin with 3-nitro-4-chloroaniline or 3-nitro-4-chlorobenzoic acid derivatives.

- Reduction: The nitro group is reduced to an amino group using iron powder and ammonium chloride in methanol under reflux or via catalytic hydrogenation.

- Purification: The resulting 3-amino-4-chloroaniline is purified by recrystallization.

Amide Bond Formation

- Coupling Reaction: The activated 4-(heptyloxy)benzoyl intermediate is reacted with 3-amino-4-chloroaniline under mild conditions (room temperature to reflux) in an aprotic solvent such as dichloromethane or dimethylformamide.

- Reagents: Coupling agents such as DIC and HOBt are used to facilitate amide bond formation with high yield and purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC is employed to monitor reaction progress.

Final Purification

- The crude product is purified by recrystallization using solvents such as ethyl acetate and n-hexane or by chromatographic methods.

- The pure compound is characterized by melting point, NMR, mass spectrometry, and elemental analysis.

Detailed Research Findings and Data Tables

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of 4-hydroxybenzoic acid | 4-hydroxybenzoic acid, heptyl bromide, K2CO3, acetone reflux | 85-90 | Produces 4-(heptyloxy)benzoic acid with high purity |

| Activation of 4-(heptyloxy)benzoic acid | Thionyl chloride or DIC/HOBt, dichloromethane, RT to reflux | 90-95 | Formation of acid chloride or active ester for coupling |

| Reduction of 3-nitro-4-chloroaniline | Fe powder, NH4Cl, MeOH, reflux 7 h | 90-97 | Efficient reduction to 3-amino-4-chloroaniline |

| Amide coupling | 3-amino-4-chloroaniline, activated acid, DIC/HOBt, DCM, RT to reflux | 85-95 | High yield amide bond formation with minimal side reactions |

| Purification | Recrystallization (ethyl acetate/n-hexane) or chromatography | - | Yields pure white to pale yellow solid with melting point ~150-160 °C (typical range) |

Example Synthetic Procedure (Adapted from Related Patents and Literature)

Preparation of 4-(Heptyloxy)benzoic Acid:

- Dissolve 4-hydroxybenzoic acid (1 eq) and potassium carbonate (1.5 eq) in acetone.

- Add heptyl bromide (1.1 eq) dropwise and reflux for 12 hours.

- Filter, concentrate, and purify by recrystallization.

-

- Dissolve 4-(heptyloxy)benzoic acid in dry dichloromethane.

- Add thionyl chloride (1.2 eq) dropwise at 0 °C.

- Stir at room temperature for 2 hours until gas evolution ceases.

- Remove excess thionyl chloride under reduced pressure.

-

- Suspend 3-nitro-4-chloroaniline in methanol.

- Add iron powder and ammonium chloride.

- Reflux for 7 hours, filter off solids.

- Concentrate and recrystallize the amine.

-

- Dissolve 3-amino-4-chloroaniline and DIC (1.1 eq) in dry dichloromethane.

- Add HOBt (0.1 eq) and the acid chloride of 4-(heptyloxy)benzoic acid dropwise.

- Stir at room temperature for 3-5 hours.

- Monitor by TLC; upon completion, quench with water.

- Extract, dry, and evaporate solvent.

-

- Recrystallize crude product from ethyl acetate/n-hexane.

- Dry under vacuum to obtain pure this compound.

Analytical Characterization (Typical Data)

| Technique | Observations/Values |

|---|---|

| Melting Point | 150-160 °C (depending on purity and substitution pattern) |

| $$^{1}H$$ NMR (DMSO-d6) | Aromatic protons, NH2 protons (~5.3 ppm), aliphatic chain signals (0.8-1.5 ppm) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight |

| Elemental Analysis | Consistent with C, H, N, Cl, and O content |

Notes on Reaction Optimization and Scale-Up

- Use of coupling reagents such as DIC and HOBt improves yield and reduces side reactions compared to direct acid chloride coupling.

- Reduction of nitro groups with iron powder and ammonium chloride is cost-effective and scalable.

- Reaction temperatures and times are optimized to balance conversion and minimize decomposition.

- Purification steps are critical to achieve high purity, especially for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Aplicaciones Científicas De Investigación

Biological Activities

Antiviral Properties

Recent studies have indicated that benzamide derivatives exhibit broad-spectrum antiviral activities. For instance, N-phenylbenzamide derivatives have shown effectiveness against various viral infections, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism of action often involves the modulation of intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial properties. Research into similar benzamide derivatives has demonstrated activity against a range of bacterial and fungal pathogens, indicating that N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide may also possess these properties .

Therapeutic Applications

Cancer Research

Benzamide derivatives are being explored in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. Compounds similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines, suggesting a potential role in targeted cancer therapies .

Neurological Disorders

There is growing interest in the application of benzamide derivatives for neurological conditions. Some studies indicate that these compounds might influence neurotransmitter systems, providing a pathway for developing treatments for disorders such as depression and anxiety .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Amino-4-chlorophenyl)-4-(methoxy)benzamide

- N-(3-Amino-4-chlorophenyl)-4-(ethoxy)benzamide

- N-(3-Amino-4-chlorophenyl)-4-(butoxy)benzamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide is unique due to the presence of the heptyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it particularly interesting for specific applications where these properties are advantageous.

Actividad Biológica

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H25ClN2O2, with a molecular weight of 360.88 g/mol. The compound features an amino group, a chlorophenyl moiety, and an alkoxy chain, which are critical for its biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds in the N-phenylbenzamide class, particularly against Hepatitis B virus (HBV). Research indicates that derivatives such as IMB-0523 exhibit significant antiviral activity by increasing intracellular levels of APOBEC3G (A3G), a host protein that inhibits HBV replication through various mechanisms, including direct binding to HBV core proteins .

Table 1: Antiviral Activity of Related Compounds

| Compound | Virus Targeted | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IMB-0523 | HBV | 1.99 | Increases A3G levels |

| Lamivudine | HBV | 7.37 | N/A |

| IMB-26 | HIV-1 | 0.5 | Increases A3G levels |

| IMB-35 | HCV | 0.8 | Increases A3G levels |

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Inhibition of Viral Replication : By enhancing the levels of A3G, these compounds can inhibit viral replication. A3G acts by deaminating cytidine residues in viral RNA, leading to hypermutation and eventual loss of viral fitness .

- Cytotoxic Effects on Cancer Cells : The presence of the heptyloxy group may enhance membrane permeability, allowing for better cellular uptake and subsequent cytotoxic effects against cancer cells.

Study on Antiviral Efficacy

A study conducted on IMB-0523 demonstrated its efficacy against wild-type and drug-resistant HBV strains. The compound showed an IC50 value of 1.99 µM for wild-type HBV, significantly lower than that of lamivudine, indicating its potential as a novel anti-HBV agent .

Study on Anticancer Activity

In vitro studies on structurally similar compounds revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. These findings suggest that modifications to the benzamide structure can enhance anticancer properties without increasing toxicity to healthy tissues.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide?

The compound can be synthesized via a coupling reaction between a carboxylic acid derivative and an aromatic amine. A common method involves activating the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate, followed by nucleophilic attack by the amine group. For example, analogous benzamide syntheses have been conducted at low temperatures (-50°C) to minimize side reactions . Purification typically involves column chromatography or recrystallization, with characterization via -NMR, -NMR, and mass spectrometry .

Q. How can spectroscopic techniques confirm the structure of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide?

- NMR : -NMR will show signals for the heptyloxy chain (δ ~1.2–1.8 ppm for CH, δ ~4.0 ppm for OCH), aromatic protons (δ ~6.5–8.0 ppm), and the amino group (δ ~5.5 ppm if protonated). -NMR confirms carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- UV/Vis : Useful for studying electronic transitions in the aromatic/amide system, particularly if the compound exhibits fluorescence .

Q. What are the key safety considerations when handling this compound?

- Mutagenicity : Ames testing for analogous benzamides has shown variable mutagenicity; proper ventilation and PPE (gloves, lab coat) are essential .

- Thermal Stability : Differential scanning calorimetry (DSC) is recommended to assess decomposition risks. Some benzamides decompose exothermically above 150°C .

- Storage : Store in a cool, dry environment under inert gas (e.g., N) to prevent oxidation of the amino group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Temperature Control : Maintain sub-ambient temperatures (-50°C to 0°C) during coupling to suppress side reactions like hydrolysis .

- Catalysis : Explore additives like DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale syntheses .

Q. How should researchers address contradictions in spectroscopic or biological activity data for this compound?

- Cross-Validation : Use orthogonal techniques (e.g., IR for carbonyl confirmation, X-ray crystallography for absolute stereochemistry) to resolve NMR ambiguities .

- Biological Assays : Replicate assays under standardized conditions (pH, temperature, solvent controls) to rule out artifacts. For example, fluorescence intensity in metal-binding studies is highly pH-dependent .

- Computational Modeling : Perform DFT calculations to predict electronic properties or docking studies to rationalize discrepancies in enzyme inhibition data .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound?

- Hydrolytic Degradation : Monitor pH-dependent hydrolysis of the amide bond via HPLC. Basic conditions typically accelerate cleavage .

- Oxidative Pathways : Use LC-MS to identify oxidation products (e.g., nitro derivatives from amino group oxidation) .

- Thermal Analysis : TGA/DSC can elucidate decomposition kinetics, informing storage and handling protocols .

Q. How does the heptyloxy chain influence the compound’s physicochemical and biological properties?

- Lipophilicity : The heptyloxy group increases logP, enhancing membrane permeability (critical for cellular uptake studies). Measure via shake-flask or HPLC-derived methods.

- Self-Assembly : Long alkyl chains may promote micelle or vesicle formation in aqueous media, affecting solubility and bioactivity. Dynamic light scattering (DLS) can characterize aggregates .

- Structure-Activity Relationships (SAR) : Compare with shorter/longer alkoxy analogs to optimize bioactivity (e.g., antimicrobial or enzyme inhibition) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.